molecular formula C7H5BrN2O2S B1522537 1-(5-Bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione CAS No. 1178250-01-5

1-(5-Bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione

Cat. No.: B1522537
CAS No.: 1178250-01-5
M. Wt: 261.1 g/mol
InChI Key: KNPVDHYVSUYHBN-UHFFFAOYSA-N
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Description

“1-(5-Bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione” is a compound that contains a thiazole ring and a pyrrolidine-2,5-dione moiety . The thiazole ring is an important heterocycle in the world of chemistry, consisting of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Pyrrolidine-2,5-diones derivates are an important class of heterocyclic compounds with essential applications in organic synthesis and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its IUPAC name and the nature of its constituent moieties. The compound has a molecular weight of 261.1 . The thiazole ring consists of sulfur and nitrogen, and the pyrrolidine-2,5-dione moiety contains a five-membered ring with two carbonyl groups .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 261.1 . It is a powder at room temperature .

Scientific Research Applications

Antiproliferative Activity

Research has shown the synthesis of new functionalized pyridine linked thiazole derivatives, which exhibit promising antiproliferative activity against various cancer cell lines, including liver carcinoma and breast cancer. These compounds were synthesized through reactions involving precursor molecules and α-halogenated carbonyl compounds, demonstrating significant cytotoxic properties against specific cancer cells, indicating their potential use in cancer research and therapy (Alaa M. Alqahtani & A. Bayazeed, 2020).

Antimicrobial Activity

Studies have also explored the interaction of 1-phenyl-1H-pyrrole-2,5-dione derivatives with 1,2,4-triazole-3(5)-thiol, leading to the synthesis of novel compounds with prescreening antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as yeasts. This highlights the chemical's versatility in creating new antimicrobial agents (S. Holota et al., 2020).

Semiconducting Properties

The synthesis of highly luminescent polymers incorporating the pyrrolo[3,4-c]pyrrole-1,4-dione unit demonstrates the material's potential in the development of new semiconducting polymers. These polymers exhibit strong fluorescence and are investigated for their optical and electrochemical properties, suggesting their application in electronic and photonic devices (Kai A. I. Zhang & B. Tieke, 2008).

Properties

IUPAC Name

1-(5-bromo-1,3-thiazol-2-yl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2S/c8-4-3-9-7(13-4)10-5(11)1-2-6(10)12/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPVDHYVSUYHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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